molecular formula C7H9BrN2 B8622545 3-Bromo-6-propylpyridazine

3-Bromo-6-propylpyridazine

Cat. No.: B8622545
M. Wt: 201.06 g/mol
InChI Key: BXXAJFFKHNFQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-propylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and a linear propyl group (-CH₂CH₂CH₃) at the 6-position. Its structure confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is often explored in structure-activity relationship (SAR) studies to optimize pharmacological profiles in drug discovery.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-6-propylpyridazine

InChI

InChI=1S/C7H9BrN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3

InChI Key

BXXAJFFKHNFQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-6-(pyridin-2-yl)pyridazine

  • Structural Difference : Replaces the propyl group with a pyridine ring at position 6.
  • Higher polarity compared to 3-bromo-6-propylpyridazine, likely reducing lipophilicity (calculated logP difference: ~1.2 units lower).
  • Applications : Used in medicinal chemistry for designing kinase inhibitors and antimicrobial agents due to its dual heteroaromatic system .

3-Bromo-6-isopropylpyridazine hydrobromide

  • Structural Difference : Features a branched isopropyl group (-CH(CH₃)₂) at position 6 and exists as a hydrobromide salt.
  • Hydrobromide salt form improves aqueous solubility (estimated 2–3× higher than neutral analogs), advantageous for crystallography and formulation .
  • Applications : Primarily employed as a synthetic intermediate in multi-step reactions requiring enhanced stability.

3-Bromo-6-chloro-imidazo[1,2-a]pyridine Derivatives

  • Structural Difference : Fused imidazo-pyridine/pyridazine systems with chloro and bromo substituents.
  • Key Properties: Chlorine’s electronegativity increases electrophilicity at adjacent positions, enabling regioselective functionalization .
  • Applications : Explored in anticancer and antiviral research due to their ability to intercalate DNA or inhibit viral proteases .

Comparative Data Table

Compound Substituent (Position 6) Key Functional Groups logP (Predicted) Applications
This compound Propyl Br, -CH₂CH₂CH₃ 2.8 SAR studies, lipophilic drug scaffolds
3-Bromo-6-(pyridin-2-yl)pyridazine Pyridine Br, pyridine 1.6 Kinase inhibitors, antimicrobials
3-Bromo-6-isopropylpyridazine hydrobromide Isopropyl Br, -CH(CH₃)₂, HBr salt 2.3 Synthetic intermediates
3-Bromo-6-chloro-imidazo[1,2-a]pyridine Chloro, fused imidazo Br, Cl, fused ring 3.1 Anticancer/antiviral agents

Research Findings and Implications

  • Reactivity : The propyl group in this compound offers a balance between lipophilicity and steric accessibility, making it more versatile in cross-coupling reactions than bulkier analogs like the isopropyl derivative .
  • Biological Activity : Pyridine-substituted analogs (e.g., 3-bromo-6-(pyridin-2-yl)pyridazine) exhibit superior bioactivity in early-stage antimicrobial screens compared to alkyl-substituted variants, likely due to enhanced target engagement .

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